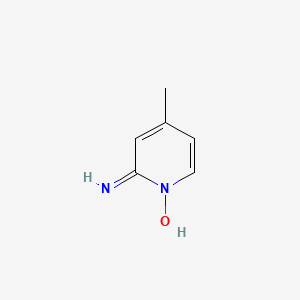

2-Pyridinamine, 4-methyl-, 1-oxide

説明

Contextualization within Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides, first described in the early 20th century, are a class of heterocyclic compounds derived from the oxidation of pyridines. wikipedia.orgscripps.edu The introduction of the N-oxide functionality significantly alters the chemical behavior of the pyridine ring. The N-O bond is a stable, dipolar species, which influences the electron distribution within the aromatic system. chemtube3d.com This makes pyridine N-oxides more reactive towards both electrophilic and nucleophilic substitution reactions at the 2-, 4-, and 6-positions compared to their parent pyridines. scripps.educhemtube3d.com

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine derivative. arkat-usa.org Common oxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.comorgsyn.org The presence of substituents on the pyridine ring can influence the ease of N-oxidation.

The chemistry of pyridine N-oxides is rich and varied. They can undergo deoxygenation to regenerate the parent pyridine, a reaction that can be useful for protecting the nitrogen atom during a synthetic sequence. arkat-usa.org More importantly, the N-oxide group activates the ring towards various transformations. For instance, they can be readily halogenated, aminated, and subjected to other nucleophilic substitution reactions. scripps.edu

Importance of the 2-Pyridinamine, 4-methyl-, 1-oxide Scaffold in Academic Research

The this compound scaffold is of particular interest to the academic community due to its presence in molecules with potential biological activity and its utility as a synthetic intermediate. Research has demonstrated that derivatives of 2-aminopyridine (B139424) N-oxides can serve as precursors to a wide range of more complex heterocyclic systems.

For example, the amino group at the 2-position can be a handle for further functionalization, allowing for the construction of fused ring systems or the introduction of diverse substituents. The methyl group at the 4-position can also influence the reactivity and selectivity of reactions on the pyridine ring.

A notable area of research involving this scaffold is in the synthesis of inhibitors for various enzymes. For instance, derivatives of 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. nih.gov The N-oxide functionality can be a key feature in modulating the electronic properties and binding interactions of these inhibitors.

Furthermore, the study of this compound and related compounds contributes to a deeper understanding of fundamental concepts in physical organic chemistry, such as the effects of substituents on aromaticity and reactivity. The interplay between the electron-donating amino group, the electron-donating methyl group, and the electron-withdrawing N-oxide group creates a unique electronic environment within the molecule, making it an interesting subject for theoretical and experimental studies.

The synthesis of related structures, such as 2-methyl-4-aminopyridine-N-oxide, has been documented, often involving the reduction of a corresponding nitro compound. prepchem.com This highlights the synthetic accessibility of this class of molecules, further enhancing their importance in academic research.

Structure

3D Structure

特性

IUPAC Name |

1-hydroxy-4-methylpyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-8(9)6(7)4-5/h2-4,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVLYYLHMTVGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=N)N(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408830 | |

| Record name | 2-PYRIDINAMINE, 4-METHYL-, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83700-78-1 | |

| Record name | 2-PYRIDINAMINE, 4-METHYL-, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiling of 2 Pyridinamine, 4 Methyl , 1 Oxide

Influence of the N-Oxide Group on Pyridine (B92270) Ring Reactivity

Electronic Effects and Basicity Modifications

The introduction of an N-oxide functionality to a pyridine ring dramatically alters its electronic landscape and basicity. In pyridine, the nitrogen lone pair resides in an sp² hybrid orbital and is responsible for its basic character (pKa of the conjugate acid is around 5.2). scripps.edumasterorganicchemistry.com However, in pyridine N-oxides, this lone pair is involved in a dative bond with oxygen. This results in a significant decrease in basicity, as evidenced by the pKa of the conjugate acid of pyridine N-oxide, which is approximately 0.79. scripps.edu The N-oxide group exerts a strong electron-withdrawing inductive effect, while also being capable of donating electron density through resonance. This dual nature makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack at specific positions.

Table 1: Comparison of Basicity

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.2 scripps.edumasterorganicchemistry.com |

| Pyridine N-oxide | 0.79 scripps.edu |

Reactivity Towards Electrophiles and Nucleophiles

The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, typically directing reactions to the 2- and 4-positions. scripps.eduyoutube.com The oxygen atom of the N-oxide is itself nucleophilic and can react with electrophiles. scripps.edu This initial reaction with an electrophile makes the pyridine ring even more electron-deficient and susceptible to subsequent nucleophilic attack. scripps.eduyoutube.com

For instance, chlorination of pyridine N-oxides can be achieved using reagents like thionyl chloride or phosphorus oxychloride, yielding a mixture of 2-chloro and 4-chloro pyridines. youtube.com Bromination is often more challenging and may require stronger conditions. youtube.com

Nucleophilic attack can also occur directly on the ring, particularly at the 2- and 4-positions, which are electron-deficient due to the influence of the N-oxide group. scripps.edu The presence of the amino group at the 2-position and the methyl group at the 4-position in 2-pyridinamine, 4-methyl-, 1-oxide will influence the regioselectivity of these reactions.

Rearrangement Reactions Involving Pyridine N-Oxides

Pyridine N-oxides are known to undergo several important rearrangement reactions, often initiated by acylation of the N-oxide oxygen.

Boekelheide Rearrangement Mechanisms

A notable rearrangement is the Boekelheide reaction, where α-picoline N-oxides rearrange to form hydroxymethylpyridines. wikipedia.org This reaction is typically carried out with acetic anhydride (B1165640) or, more efficiently, with trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism involves the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group by the trifluoroacetate (B77799) anion. wikipedia.orgyoutube.com This intermediate then undergoes a scripps.eduscripps.edu-sigmatropic rearrangement to yield an acetylated methylpyridine, which is subsequently hydrolyzed to the final hydroxymethylpyridine product. wikipedia.orgyoutube.com While the title compound has a methyl group at the 4-position, this type of rearrangement is a key reactivity pattern for substituted pyridine N-oxides with alkyl groups in positions that can participate in such a rearrangement.

Asymmetric Rearrangements

The field of asymmetric catalysis has seen the use of chiral pyridine N-oxides to induce enantioselectivity in various reactions. mdpi.com While specific examples of asymmetric rearrangements of this compound are not extensively documented, the general principles apply. Chiral N-oxides can act as powerful electron-pair donors, creating a suitable chiral electronic environment in the transition state of a reaction. mdpi.com This has been successfully applied in reactions like asymmetric allylation. mdpi.com The development of chiral variants of pyridine N-oxides, often through the introduction of chiral auxiliaries, allows for the stereocontrolled synthesis of valuable molecules. mdpi.commdpi.com

Catalytic Activity and Organocatalysis

Pyridine N-oxides have emerged as a significant class of organocatalysts, particularly in reactions involving the activation of organosilicon reagents. mdpi.com The nucleophilicity of the N-oxide oxygen, combined with the high affinity of silicon for oxygen, makes them ideal for this purpose. mdpi.com Chiral pyridine N-oxides are especially valuable as they can induce high levels of asymmetry in various transformations under mild conditions. mdpi.com

Their applications as organocatalysts are diverse and include allylation, propargylation, allenylation, and the ring-opening of meso-epoxides. mdpi.com The catalytic utility of pyridine N-oxides has been demonstrated in reactions such as the allylation of aldehydes with allyltrichlorosilane. mdpi.com The electronic nature of the substituents on the pyridine ring plays a crucial role; electron-rich catalysts often lead to higher enantioselectivity. mdpi.com The presence of the electron-donating amino group in this compound could potentially enhance its catalytic activity in certain organocatalytic transformations. The investigation of substituted pyridine N-oxides in asymmetric catalysis is an active area of research. dntb.gov.ua

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Allyltrichlorosilane |

| 2-Chloropyridine |

| 4-Chloropyridine |

| 4-Dimethylaminopyridine |

| Hydroxymethylpyridine |

| α-Picoline N-oxide |

| Phosphorus oxychloride |

| Pyridine |

| Pyridine N-oxide |

| Thionyl chloride |

This compound as a Ligand in Metal Catalysis

The structure of this compound suggests its potential as a versatile ligand in coordination chemistry. The exocyclic N-oxide oxygen atom acts as a strong Lewis base and an effective electron-pair donor for complexation with a variety of metal centers. nih.gov The presence of the 2-amino group introduces an additional potential coordination site, allowing the molecule to act as a bidentate ligand, chelating a metal via both the N-oxide oxygen and the amino nitrogen.

While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of closely related analogues provides significant insight. For instance, 4-methylpyridine (B42270) N-oxide, which lacks the 2-amino group, readily forms coordination compounds with metal halides like tin(II) chloride. In these complexes, it coordinates to the tin atom through the N-oxide oxygen. nih.gov Depending on the stoichiometry, it can form either a one-dimensional coordination polymer or a discrete molecular structure. nih.gov The coordination event leads to distinct changes in the ligand's geometry, notably a lengthening of the N-O bond and a widening of the endocyclic bond angle at the nitrogen atom. nih.gov

Furthermore, the parent amine, 2-amino-4-methylpyridine (B118599), is known to act as a ligand, forming complexes with metals such as copper(II). sigmaaldrich.com This confirms the coordinating ability of the 2-aminopyridine (B139424) scaffold. Given that both the N-oxide and the amino functionalities are active coordination sites, this compound is well-equipped to form stable chelate complexes with various transition metals, a property highly valuable in the design of novel catalysts and materials.

Pyridine N-Oxide Based Organocatalysts (e.g., Acyl Transfer, Chlorosulfonylation)

Pyridine N-oxides have emerged as a prominent class of nucleophilic organocatalysts, facilitating a range of chemical transformations. The catalytic activity stems from the high nucleophilicity of the N-oxide oxygen, which can activate electrophilic species.

A notable example is the use of 4-methylpyridine N-oxide as a catalyst in the regioselective chlorosulfonylation of terminal epoxides. nih.gov In this process, the N-oxide activates sulfonyl chlorides (like MsCl or TsCl), leading to the formation of sulfonylated halohydrins with good to high regioselectivity. nih.gov

In the realm of asymmetric catalysis, chiral pyridine N-oxides have been successfully employed for acyl transfer reactions. Specifically, l-prolinamide-derived chiral 4-arylpyridine-N-oxides (ArPNOs) have proven highly efficient in the enantioselective N-acylative desymmetrization of sulfonimidamides using chloroformates. researchgate.netacs.org The proposed mechanism involves the nucleophilic attack of the pyridine N-oxide on the chloroformate to generate a highly reactive O-acyloxypyridinium cation intermediate. researchgate.net This intermediate is then attacked by the nucleophile (the sulfonimidamide), with the stereochemical outcome being controlled by the chiral environment of the catalyst. This process affords N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. researchgate.netacs.org

Table 1: Pyridine N-Oxide in Organocatalysis

| Reaction Type | Catalyst | Substrate | Reagent | Product | Key Feature |

| Chlorosulfonylation | 4-Methylpyridine N-oxide | Terminal Epoxides | Sulfonyl Chlorides (MsCl, TsCl) | Sulfonylated Halohydrins | High regioselectivity. nih.gov |

| Asymmetric N-Acylation | Chiral 4-Arylpyridine-N-oxide | Sulfonimidamides | Chloroformates | N-Acylative Sulfonimidamides | High yield and enantioselectivity. researchgate.net |

Role as Directing Group in Metal-Catalyzed C-H Functionalization

The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis. The 2-aminopyridine moiety is a well-established and powerful directing group for achieving regioselective C-H activation. rsc.org This directing ability arises from the formation of a stable five- or six-membered cyclometalated intermediate, where the transition metal catalyst is coordinated to the pyridyl nitrogen, bringing it into close proximity to a specific C-H bond for activation. rsc.org N-Aryl-2-aminopyridines are extensively used as substrates where the pyridyl group directs the ortho-C-H functionalization of the N-aryl ring with various coupling partners like alkynes and acrylates, catalyzed by metals such as palladium and rhodium. rsc.org

In addition to the directing capacity of the amino-pyridine fragment, the N-oxide functionality itself offers a distinct avenue for mediating C-H functionalization. Pyridine N-oxides can serve as precursors for highly reactive oxygen-centered radicals. acs.org Under visible-light photoredox catalysis, single-electron oxidation of a pyridine N-oxide generates an oxygen-centered radical that can act as a potent hydrogen atom transfer (HAT) agent. acs.org This strategy has been used for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. The reactivity of the generated radical can be tuned by modifying the electronic properties of the pyridine N-oxide. acs.org Therefore, this compound possesses a dual potential for directing C-H functionalization: the 2-amino group can direct ortho-selective metal-catalyzed reactions, while the N-oxide group can be used to generate radicals for HAT-based transformations.

Dearomatization Reactions of Pyridine N-Oxides

Dearomatization reactions provide a powerful strategy for converting flat, aromatic systems into complex, three-dimensional molecules. Pyridine N-oxides can be activated towards dearomatization through various methods, which typically involve enhancing the electrophilicity of the pyridine ring.

One common strategy involves activation with anhydrides or sulfonyl chlorides. For example, triflic anhydride can activate pyridine N-oxides, making them susceptible to nucleophilic attack. This can lead to a cascade reaction involving functionalization and subsequent dearomatization to yield substituted dihydropyridines. rsc.org Similarly, N-acylpyridinium and N-sulfonylpyridinium salts, generated in situ from N-oxides, are highly electrophilic and react with a variety of nucleophiles, resulting in dearomatized products. rsc.org

Another approach is oxidative dearomatization. Pyridines can undergo a photochemical para-cycloaddition followed by epoxidation to yield pyridine oxides (in this context, referring to epoxide products, not N-oxides), which exist in equilibrium with 1,4-oxazepine (B8637140) tautomers. nih.gov These intermediates can be further functionalized to access highly substituted piperidine (B6355638) derivatives. nih.gov This method allows for the direct introduction of heteroatom functionalities without pre-activation of the substrate. nih.gov The inherent challenge in these transformations is overcoming the thermodynamic penalty of disrupting the aromatic system, which is often compensated by the formation of strong, irreversible bonds in the final product. nih.gov

Proton Transfer Reactions and Equilibria

The acid-base properties of this compound are complex due to the presence of multiple potential protonation sites: the N-oxide oxygen, the exocyclic amino nitrogen, and the pyridyl ring nitrogen (which is part of the N-oxide system). The basicity of a nitrogen atom is reduced if its lone pair of electrons is stabilized, for instance, by resonance. libretexts.org

In pyridine N-oxides, the oxygen atom is the most basic site. Protonation of pyridine N-oxides removes the hydrogen bond basicity of the oxygen but creates a strong hydrogen bond acid in the form of the N-OH group. rsc.org For comparison, the pKa of protonated pyridine N-oxide is approximately 0.79.

For aminopyridines, the situation is more nuanced. In 2-aminopyridine, the exocyclic amino group is generally considered more basic than the ring nitrogen. Computational studies on related substituted 2-aminopyridines have quantified the proton affinity (PA) for different nitrogen atoms. These studies show that protonation on the pyridyl ring nitrogen (N1) is thermodynamically favored over protonation on the exocyclic amino nitrogen. nih.gov For a model system, the calculated proton affinity for the N1 position was significantly higher than for the amino nitrogen, indicating a greater driving force for protonation at the ring nitrogen. nih.gov

Therefore, in this compound, a competition exists between protonation at the highly basic N-oxide oxygen and the pyridyl nitrogen. The presence of the electron-donating amino and methyl groups increases the electron density in the ring and at the N-oxide, enhancing the basicity of both sites compared to unsubstituted pyridine N-oxide. Experimental data on closely related systems show that pyridine N-oxides are stronger hydrogen bond bases than their corresponding pyridines. rsc.org This suggests that the N-oxide oxygen is the most likely site of protonation in an acidic medium, forming a 1-hydroxy-2-amino-4-methylpyridinium cation. The equilibrium between the different protonated forms is crucial for its reactivity, solubility, and biological interactions.

Table 2: Calculated Proton Affinities for a Model 2-Aminopyridine Derivative

| Protonation Site | Proton Affinity (kcal/mol) | Relative Stability |

| Pyridyl Nitrogen (N1) | 244.86 | Most Favorable |

| Substituted Nitrogen (N2) | 227.79 | Intermediate |

| Exocyclic Amino Nitrogen (N4) | 210.24 | Least Favorable |

| Data adapted from computational studies on a related substituted 2-aminopyridine system. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)

NMR spectroscopy is an indispensable tool for the structural verification of 2-Pyridinamine, 4-methyl-, 1-oxide. Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

Comprehensive Structural Confirmation

The ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the amino group protons, and the three aromatic protons on the pyridine (B92270) ring. The methyl protons (C4-CH₃) would appear as a singlet, likely in the range of δ 2.2-2.4 ppm. The amino group (-NH₂) protons would also present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three aromatic protons (H-3, H-5, and H-6) will exhibit characteristic splitting patterns. H-3 and H-5 are expected to appear as doublets or multiplets, while H-6, being adjacent to the N-oxide, would likely be the most downfield of the aromatic signals.

The ¹³C NMR spectrum provides crucial information about the carbon framework. The N-oxide group significantly influences the chemical shifts of the ring carbons, particularly the C2 and C6 positions, which are deshielded. The expected chemical shifts would be assigned by comparison with data from compounds like 2-methylpyridine (B31789) N-oxide and 4-methylpyridine (B42270) N-oxide. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine (B118599) (Parent Amine) | CH₃ | 2.16-2.20 | ~21.0 | chemicalbook.com |

| NH₂ | ~4.6 | - | ||

| Aromatic H/C | 6.20-7.92 | 108.4-159.2 | ||

| 4-Methylpyridine N-Oxide | CH₃ | 2.37 | 20.1 | rsc.org |

| Aromatic H/C | 7.12, 8.13 | 126.6, 138.0, 138.4 | ||

| 2-Methylpyridine N-Oxide | CH₃ | 2.53 | 17.3 | rsc.org |

| Aromatic H/C | 7.20-7.32, 8.29-8.30 | 123.2, 125.5, 126.1, 138.8, 148.5 |

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish the coupling network between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (HSQC) and more distant (HMBC) carbon atoms, respectively. This would provide unequivocal confirmation of the substitution pattern on the pyridine ring.

Theoretical Calculation of Chemical Shifts

In the absence of complete experimental data, theoretical calculations serve as a powerful predictive tool. Methods like Gauge-Including Atomic Orbital (GIAO) combined with Density Functional Theory (DFT) can accurately predict ¹H and ¹³C chemical shifts. nih.govresearchgate.net Studies on similar aminonitropyridines and their N-oxides have shown that good agreement between calculated and experimental values can be achieved, particularly when intermolecular effects are considered in the theoretical models. mdpi.comresearchgate.net

The calculations would involve optimizing the geometry of this compound and then calculating the NMR shielding tensors. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can aid in the assignment of experimental spectra and confirm the structure. The choice of the functional and basis set, such as B3LYP with a 6-311+G(2d,p) basis set, has been shown to give reliable results for related nitrogen heterocycles. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is critical for determining the exact molecular weight and elemental composition of this compound. The high mass accuracy of this technique allows for the unambiguous confirmation of the molecular formula, C₆H₈N₂O.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyridine N-oxides, a characteristic fragmentation is the loss of the oxygen atom, leading to a prominent peak corresponding to the parent amine cation [M-O]⁺. Other potential fragmentation pathways for this compound could involve the loss of fragments from the amino and methyl substituents. A study on amidoamine oxides showed that cleavage at the amide bond is a characteristic fragmentation, which suggests that for the target molecule, cleavages around the amino group could be expected. rsc.org Analysis of related 2-aminopyridine (B139424) derivatives by HRMS has also been reported, providing a basis for interpreting the fragmentation patterns. nih.gov

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| Exact Mass [M] | 124.0637 |

| Molecular Weight | 124.14 |

| Prominent Fragment Ion | [M-O]⁺ (m/z 108.0688) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Vis and photoluminescence spectroscopy are employed to investigate the electronic structure and excited-state behavior of the molecule.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit bands corresponding to π→π* and n→π* electronic transitions, characteristic of aromatic N-oxides. The N-oxide functionality and the amino substituent both act as strong auxochromes, influencing the position and intensity of these absorption bands. Studies on related 2-N-phenylamino-methyl-nitro-pyridine isomers show that the substitution pattern significantly modulates the electronic absorption properties. nih.gov The spectrum of pyridine-N-oxide itself shows a complex series of transitions in the near-ultraviolet and vacuum-ultraviolet regions. researchgate.net For this compound, the π→π* transitions of the pyridine ring are expected, along with transitions involving the lone pair electrons of the amino group and the N-oxide oxygen.

Excited State Properties and Dynamics

The study of excited-state properties, often through techniques like time-resolved fluorescence spectroscopy, provides insight into the deactivation pathways of the electronically excited molecule. Research on pyridine-N-oxide has detailed its complex photochemistry and ultrafast decay dynamics upon UV excitation. researchgate.net Similarly, studies on the excited states of pyridine reveal intricate vibronic coupling between multiple near-degenerate electronic states. acs.org For this compound, the presence of the amino group is expected to play a significant role in the excited-state dynamics, potentially providing additional pathways for relaxation such as intramolecular charge transfer (ICT). The fluorescence (photoluminescence) properties, including the emission wavelength and quantum yield, would be sensitive to the solvent polarity, which is a hallmark of ICT states.

Theoretical and Computational Investigations of 2 Pyridinamine, 4 Methyl , 1 Oxide

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools to understand molecular structure and reactivity. Methodologies like Density Functional Theory (DFT), ab initio, and semi-empirical methods are standard approaches for such investigations.

Density Functional Theory (DFT) Studies (e.g., B3LYP, B3PW91)

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are widely used to predict molecular geometries, electronic properties, and vibrational frequencies. For analogous compounds like substituted pyridine (B92270) N-oxides, the B3LYP functional, often paired with a suitable basis set, has been shown to provide reliable results for molecular geometries and electronic properties. However, no specific studies employing these methods on 2-Pyridinamine, 4-methyl-, 1-oxide have been found in the surveyed literature.

Ab Initio and Semi-Empirical Methods (e.g., MINDO/3)

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use parameters derived from experimental data, offer alternative computational approaches. Methods like MINDO/3 (Modified Intermediate Neglect of Differential Overlap) have been used for studying various organic molecules. There is currently no evidence in the public domain of these methods being applied to elucidate the theoretical properties of this compound.

Basis Set Selection and Computational Parameters (e.g., 6-311++G(d,p))

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a flexible, split-valence basis set that includes diffuse functions (++) for describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. This basis set is frequently used in conjunction with DFT methods for accurate predictions of molecular properties. Despite its common usage, there are no published computational studies specifically utilizing the 6-311++G(d,p) basis set for this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide deep insights into this structure.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For similar pyridine N-oxide compounds, the nature and position of substituents have been shown to significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. Without specific calculations for this compound, a quantitative analysis of its HOMO-LUMO gap remains speculative.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

NBO analysis is a powerful tool for understanding chemical bonding, charge distribution, and intramolecular interactions such as charge delocalization and hyperconjugation. This analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. For the related compound, 4-methylpyridine-N-oxide, NBO analysis has been used to study the nature of the N→O bond and the extent of hyperconjugation within the pyridine ring. The presence of an amino group at the 2-position in the target molecule would be expected to introduce significant electronic perturbations, including strong donor-acceptor interactions that would be quantifiable through NBO analysis. However, such an analysis for this compound is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is used to predict how a molecule will interact with other molecules and to identify regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. These values are then color-coded to create a map, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would reveal the most electron-rich areas, likely centered around the oxygen atom of the N-oxide group and the nitrogen atom of the amine group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the pyridine ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net The MEP analysis, therefore, provides crucial insights into the molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds. mdpi.com

Charge Transfer Interactions

Charge transfer interactions are a key aspect of molecular chemistry, playing a significant role in various chemical and biological processes. researchgate.net These interactions involve the transfer of electron density from an electron-donating molecule (donor) to an electron-accepting molecule (acceptor). In the context of this compound, the molecule can act as an electron donor due to the presence of the electron-rich amino group and the N-oxide functional group. researchgate.net

The study of charge transfer complexes involving 2-amino-4-methylpyridine (B118599) (a closely related compound) has shown the formation of stable complexes with electron acceptors like chloranilic acid. researchgate.net Spectrophotometric studies can be used to characterize these complexes, determining their stoichiometry, formation constants, and other thermodynamic parameters. researchgate.net

A powerful computational tool for analyzing these interactions is Natural Bond Orbital (NBO) analysis. uni-muenchen.dewikipedia.org NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For this compound, NBO analysis can quantify the stabilization energies associated with charge transfer interactions, such as those from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring. uni-muenchen.deresearchgate.net This provides a detailed picture of the electronic delocalization within the molecule and its propensity to engage in charge transfer with other species. uni-muenchen.de

Simulation and Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Theoretical Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra, typically calculated using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman active vibrational modes of a molecule. nih.gov For this compound, these calculations would provide the frequencies and intensities of vibrations associated with its functional groups, such as the N-O stretching of the oxide, the N-H stretching of the amine, and the various ring vibrations.

To gain a deeper understanding of the nature of these vibrations, a Potential Energy Distribution (PED) analysis is often performed. nih.govresearchgate.net PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsions). nih.govresearchgate.net This allows for a precise assignment of the calculated vibrational bands to specific molecular motions. For instance, it can distinguish between pure stretching or bending modes and those that are coupled, involving the motion of multiple functional groups. nih.gov

Computational UV-Vis and Emission Spectra

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption (UV-Vis) and emission spectra of molecules. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

The nature of these transitions, whether they are π→π* or n→π* transitions, can be elucidated by examining the molecular orbitals involved. This information is crucial for understanding the photophysical properties of the molecule. Similarly, computational methods can model the emission spectrum (fluorescence or phosphorescence) by calculating the energy difference between the first excited state and the ground state.

Computational NMR Chemical Shifts

Computational methods, particularly DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. chemicalbook.comchemicalbook.com By comparing these computed shifts with experimental NMR data, one can validate the molecular structure and assign the observed resonances to specific atoms. nih.govnih.gov This is particularly useful for complex molecules where spectral interpretation can be challenging.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.comresearchgate.net

For reactions involving this compound, computational methods can be employed to study various transformations. For example, in a reaction with an electrophile, calculations can determine whether the attack is more likely to occur at the N-oxide oxygen, the amine nitrogen, or the pyridine ring. The energies of the transition states for each possible pathway can be calculated to predict the major product.

Furthermore, computational kinetics can be used to estimate the rate constants of reaction steps by applying Transition State Theory (TST) and other theoretical models. mdpi.com These calculations provide a detailed, atomistic-level understanding of the reaction mechanism, which can be difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Analysis

The study of chemical reactions at a molecular level often involves the characterization of transition states and the mapping of reaction pathways. Computational chemistry offers invaluable tools for this purpose, allowing for the detailed investigation of reaction mechanisms that are often difficult or impossible to probe experimentally.

Theoretical investigations into the reactivity of pyridine N-oxide derivatives often employ methods like Density Functional Theory (DFT) to model reaction pathways. For instance, studies on the reaction of related aromatic amines, such as 4-methyl aniline (B41778) with hydroxyl radicals, have utilized methods like M06-2X and CCSD(T) with basis sets such as 6-311++G(3df,2p) to compute the potential energy surface. mdpi.comresearchgate.net Such calculations identify the transition state structures, which are the highest energy points along the reaction coordinate, and the intermediate species. The energy barriers calculated for these transition states provide critical information about the reaction kinetics. mdpi.com

A plausible reaction mechanism for the transformation of pyridine N-oxides involves the addition of a reagent to the pyridine ring, leading to an intermediate which then rearranges to the final product. nih.gov Computational analysis can elucidate the energies of these intermediates and the transition states connecting them, thus providing a complete energetic profile of the reaction. For example, in the synthesis of aminopyridines from pyridine N-oxides, a proposed mechanism involves the formation of an imidate intermediate followed by an intramolecular reaction. nih.gov The regioselectivity of such reactions can be rationalized by analyzing the partial charge distribution and steric effects in the transition state. nih.gov

While specific computational studies on the transition states and reaction pathways of this compound are not extensively documented in the cited literature, the methodologies applied to similar systems provide a clear framework for how such investigations would be conducted. A computational study on this compound would likely involve mapping the potential energy surface for its reactions, identifying the transition state geometries and energies, and calculating the reaction rate constants using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comresearchgate.net

Table 1: Representative Activation Energies for H-Abstraction from Aminomethanol (B12090428) by OH Radical (A Model System) nih.gov

| H-abstraction site | Activation Energy (kcal/mol) |

| –CH2 group | 4.1–6.5 |

| –NH2 group | 3.5–6.5 |

| –OH group | 7.0–9.3 |

This table illustrates the type of data obtained from computational studies on reaction pathways, using aminomethanol as an example to show how different reaction sites can have different energy barriers.

Origin of Regioselectivity and Stereoselectivity

Computational chemistry is instrumental in understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For pyridine N-oxide derivatives, the position of substituents on the pyridine ring can significantly influence the outcome of a reaction.

The oxidation of a pyridine to its N-oxide activates the ring towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. jyu.fi Computational calculations on 2-amino-4-methylpyridine analogues have suggested that the 6-position is the most tolerant for the introduction of a substituent. nih.gov This prediction is based on the electronic and steric properties of the molecule as revealed by computational modeling.

The regioselectivity in the synthesis of 2-aminopyridines from pyridine N-oxides has been shown to depend on the nature of both the pyridine N-oxide and the reacting isocyanide. nih.gov The balance between the partial charge distribution around the aromatic ring and the steric effects imposed by the substituents governs the preferred site of attack. nih.gov

While direct computational studies on the regioselectivity and stereoselectivity of this compound are not detailed in the provided search results, research on related systems highlights the methodologies used. For example, DFT calculations can be employed to determine the energies of different possible products and the transition states leading to them. The product distribution is then predicted based on the calculated energy barriers, with the lowest energy pathway being the most favorable.

In the context of stereoselectivity, computational methods can be used to model the interaction of a chiral catalyst with the substrate. For instance, in the nitroaldol reaction catalyzed by chiral N-oxides, the steric requirements of the ligand were found to influence the stereochemical outcome. mdpi.com

Advanced Properties from Computational Studies

Beyond reactivity, computational chemistry allows for the prediction of a wide range of molecular properties, including those relevant to materials science and coordination chemistry.

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively).

Theoretical studies on molecules with similar structural motifs, such as 2-methyl-4-nitroaniline (B30703) and other pyridine derivatives, have shown that the presence of electron-donating and electron-accepting groups can lead to large NLO responses. researchgate.netresearchgate.net The calculation of NLO properties typically involves optimizing the molecular geometry and then computing the response to an applied electric field. For instance, calculations on 3-methyl-4-nitropyridine (B157339) N-oxide have been performed using ab initio methods to determine its second-order nonlinear susceptibilities. researchgate.net

While specific calculated NLO properties for this compound are not available in the provided search results, it is expected that this molecule would exhibit some NLO activity due to the presence of the amino group (electron-donating) and the N-oxide group (electron-withdrawing). A computational study would involve calculating the dipole moment, polarizability, and hyperpolarizabilities.

Table 2: Calculated NLO Properties for a Related Pyridine Derivative (A Hypothetical Example)

| Property | Calculated Value |

| Dipole Moment (μ) | 5.0 D |

| Average Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

This table provides an example of the kind of data that would be generated from a computational NLO study of this compound.

The coordination chemistry of pyridine N-oxides is a rich field of study. Computational methods can provide insights into the nature of the metal-ligand bonding, the geometry of the resulting complexes, and their stability.

Studies on the coordination of 4-methylpyridine (B42270) N-oxide with SnCl₂ have revealed different coordination modes, leading to either a one-dimensional coordination polymer or a molecular structure. nih.gov The coordination of the N-oxide to the tin center influences the bond lengths and angles within the ligand itself. nih.gov

Density functional theory has also been used to investigate the coordination of methyl-substituted pyridine N-oxides with silver(I) salts. jyu.fi These studies have explored the hybridization characteristics of the N-oxide oxygen and the corresponding Ag–O(N-oxide) interaction energies. jyu.fi The position of the methyl group was found to impact the denticity of the N-oxide ligand. jyu.fi

Furthermore, the coordination of 4-methylpyridine-N-oxide has been studied in a vanadium(IV) complex, where it acts as a ligand in a tetragonal pyramidal geometry. researchgate.net

For this compound, theoretical calculations could be used to predict its preferred coordination modes with different metal ions, the geometries of the resulting complexes, and the electronic structure of the metal-ligand bonds. Such studies would be valuable for the design of new coordination compounds with specific catalytic or material properties.

Table 3: Selected Bond Lengths in a Vanadium(IV) Complex with 4-methylpyridine-N-oxide researchgate.net

| Bond | Bond Length (Å) |

| V=O1 | 1.593(2) |

| V–S | 2.348(1) |

| V–N1 | 2.067(2) |

| V–O2 | 1.954(2) |

| V–O3 | 2.012(2) |

This table shows experimentally determined bond lengths in a related complex, illustrating the type of structural parameters that can be investigated and predicted using computational methods.

Strategic Utility in Organic Synthesis and Catalysis

The chemical compound 2-Pyridinamine, 4-methyl-, 1-oxide, also known as 4-methyl-2-aminopyridine N-oxide, has emerged as a molecule of significant interest in the fields of organic synthesis and catalysis. Its unique electronic and structural features, stemming from the interplay between the electron-donating amino group, the methyl group, and the polar N-oxide function, render it a highly versatile and strategic tool for chemists. This article explores its utility as a synthetic intermediate, a precursor for complex molecular architectures, a ligand in coordination chemistry, a component of organocatalytic systems, and a directing group in complex syntheses.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of aminopyridine N-oxides exist, future research will likely focus on the development of more sustainable and efficient synthetic routes. Traditional methods often involve multi-step processes and the use of stoichiometric and sometimes hazardous reagents. arkat-usa.orgwordpress.comumich.edu A key future direction is the exploration of catalytic and environmentally benign oxidation methods for the parent 2-amino-4-methylpyridine (B118599).

Future research in this area could explore:

Direct Catalytic N-Oxidation: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for the direct and selective N-oxidation of 2-amino-4-methylpyridine, minimizing waste and improving atom economy.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of 2-Pyridinamine, 4-methyl-, 1-oxide. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Biocatalytic Approaches: Exploring the use of enzymes, such as monooxygenases, to catalyze the N-oxidation. Biocatalysis offers the potential for high selectivity under mild reaction conditions and aligns with the principles of green chemistry.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct Catalytic N-Oxidation | High atom economy, reduced waste, potential for lower costs. | Development of novel, highly active, and selective catalysts. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, improved process control, and purity. | Reactor design, optimization of flow parameters, and integration with purification. |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, optimization of reaction media. |

In-depth Mechanistic Studies of Under-explored Chemical Transformations

The reactivity of pyridine (B92270) N-oxides is diverse, participating in electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. arkat-usa.orgscripps.eduwikipedia.org However, the specific influence of the 2-amino and 4-methyl substituents on the reaction mechanisms of the N-oxide is an area ripe for investigation. Future research should aim to elucidate the intricate details of its chemical transformations.

Key areas for mechanistic investigation include:

Regioselectivity of Functionalization: A deeper understanding of the factors governing the regioselectivity of electrophilic and nucleophilic attack on the pyridine ring. This could involve detailed kinetic and computational studies to map the electron density distribution and predict reaction outcomes. researchgate.netnih.gov

Photochemical Reactivity: Investigating the photochemical behavior of this compound. The photochemistry of heteroaromatic N-oxides can lead to the formation of reactive intermediates like oxaziridines, opening pathways to novel rearranged products. wur.nl

Radical Reactions: Exploring the participation of the N-oxide in radical reactions. Pyridine N-oxides can act as precursors to oxygen-centered radicals, which can be utilized in C-H functionalization reactions. researchgate.net

Exploration of New Catalytic Applications (e.g., Asymmetric Catalysis)

Pyridine N-oxides have emerged as versatile ligands and organocatalysts in a range of chemical transformations. scripps.edunih.govscispace.com A significant future direction for this compound lies in the exploration of its catalytic potential, particularly in the realm of asymmetric synthesis.

Future research could focus on:

Chiral Derivatives for Asymmetric Catalysis: The synthesis of chiral derivatives of this compound, for instance, by introducing a chiral center in the amino group or by creating atropisomeric structures. These chiral N-oxides could be evaluated as catalysts in various asymmetric reactions, such as allylation, aldol (B89426) reactions, and epoxide openings. nih.govmiami.eduacs.orgnih.gov

Metal Complex Catalysis: Investigating the coordination chemistry of this compound with various transition metals. The resulting metal complexes could exhibit novel catalytic activities in cross-coupling reactions, oxidation, or reduction processes. wikipedia.org

Dual-Activation Catalysis: Designing catalytic systems where the amino group and the N-oxide functionality work in concert to activate substrates. This dual-activation strategy could lead to highly efficient and selective transformations.

Advanced Materials Science Applications Based on Structural and Electronic Properties

The unique combination of a hydrogen-bond donor (amino group), a hydrogen-bond acceptor (N-oxide), and an aromatic scaffold makes this compound an attractive building block for the construction of functional materials.

Future research in materials science could explore:

Supramolecular Assemblies: The design and synthesis of self-assembling systems based on this molecule through hydrogen bonding and π-π stacking interactions. These assemblies could find applications in areas such as drug delivery, sensing, and the development of smart materials. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand for the construction of coordination polymers and MOFs. The functional groups on the ligand could be exploited to tune the porosity, stability, and catalytic or sensing properties of these materials.

Organic Electronics: Investigating the electronic properties of thin films or single crystals of this compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or nonlinear optical materials. acs.org

Integration of Computational Chemistry and Experimental Design for Compound Optimization

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of new molecules and materials. rsc.orgnih.gov Future research on this compound will greatly benefit from such an integrated approach.

Key areas for collaborative computational and experimental research include:

Predictive Modeling of Reactivity and Selectivity: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict regioselectivity, and understand the electronic factors governing the reactivity of the molecule. nih.govmdpi.com This can guide the design of more efficient and selective reactions.

In Silico Design of Catalysts and Materials: Employing computational screening to identify promising chiral derivatives for asymmetric catalysis or to predict the structures and properties of novel materials based on this scaffold. This can significantly reduce the experimental effort required for discovery.

Elucidation of Spectroscopic and Structural Properties: Combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling to gain a detailed understanding of the three-dimensional structure, conformation, and electronic properties of the molecule and its derivatives. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for advancements in synthetic chemistry, catalysis, materials science, and beyond.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-methyl-2-pyridinamine 1-oxide, and how can purity be ensured?

Methodological Answer:

The synthesis of 4-methyl-2-pyridinamine 1-oxide can be achieved via selective oxidation or substitution reactions. For example, 2-picoline (2-methylpyridine) can be oxidized using hydrogen peroxide in acetic acid to form the N-oxide derivative. Alternatively, methyl fluorosulfonate has been employed to alkylate pyridine 1-oxides, followed by cyanide substitution to introduce functional groups (e.g., nitriles) at specific positions . To ensure purity, chromatographic purification (e.g., silica gel chromatography) and recrystallization using solvents like ethanol or acetone are recommended. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm purity (>98%) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing 4-methyl-2-pyridinamine 1-oxide?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and verify the N-oxide group via deshielding effects.

- FTIR : Confirm the N-O stretch at ~1250–1300 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹.

- Crystallography :

Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen bonding networks and supramolecular packing. For instance, intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, as observed in pyridine N-oxide derivatives . CCDC deposition (e.g., CCDC 2035503) provides structural validation .

Advanced: How does the N-oxide group influence the reactivity of 4-methyl-2-pyridinamine in nucleophilic substitution reactions?

Methodological Answer:

The N-oxide group enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic substitution. For example, in 3-hydroxymethylpyridine 1-oxide, methyl fluorosulfonate generates a quaternary salt intermediate, which reacts with cyanide to yield 2,6-dicyano derivatives . The N-oxide’s electron-withdrawing effect activates positions 2 and 6 for attack, enabling regioselective functionalization. Kinetic studies (e.g., monitoring reaction progress via ¹H NMR) can quantify activation barriers .

Advanced: What are the applications of 4-methyl-2-pyridinamine 1-oxide in synthesizing biologically active compounds?

Methodological Answer:

This compound serves as a precursor for fused heterocycles and pharmaceutical intermediates. For instance, 2,6-dicyano-3-methylpyridine—derived from its N-oxide—can be hydrolyzed to picolinic acid analogs, which are explored as metalloenzyme inhibitors or antimicrobial agents . Additionally, coordination chemistry applications include synthesizing ligands for metal extraction (e.g., Ni²⁺), leveraging the N-oxide’s chelating ability . Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement.

Basic: Under what conditions does 4-methyl-2-pyridinamine 1-oxide form peroxides, and how can this be mitigated?

Methodological Answer:

Peroxide formation is common in ethers and amines exposed to oxygen. While direct evidence for this compound is limited, structurally similar N-oxides (e.g., pyridine derivatives) may form peroxides under prolonged storage in air. Mitigation strategies include:

- Storing under inert gas (argon/nitrogen).

- Adding stabilizers like BHT (butylated hydroxytoluene).

- Regular testing using peroxide test strips or iodometric titration .

Advanced: How can computational chemistry predict the hydrogen bonding patterns in 4-methyl-2-pyridinamine 1-oxide crystals?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Hydrogen bond energies and geometries (bond lengths/angles) can be compared to SC-XRD data . Software like Mercury (CCDC) visualizes packing diagrams, while AIM (Atoms in Molecules) analysis quantifies bond critical points. For example, N–H···O interactions in pyridine N-oxides exhibit bond paths with electron densities ~0.02–0.04 a.u. .

Advanced: What contradictions exist in reported synthetic yields for 4-methyl-2-pyridinamine 1-oxide derivatives, and how can they be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 50–85% for nitrile derivatives) may arise from:

- Reagent Purity : Trace water in methyl fluorosulfonate reduces alkylation efficiency.

- Reaction Monitoring : Incomplete conversion due to side reactions (e.g., over-oxidation).

Resolution involves: - Standardizing reagent grades (e.g., anhydrous solvents).

- Using inline IR or GC-MS to track intermediate formation .

Advanced: How does steric hindrance from the 4-methyl group affect regioselectivity in electrophilic aromatic substitution?

Methodological Answer:

The 4-methyl group directs electrophiles to the less hindered positions (e.g., 3 or 5 positions). Computational modeling (e.g., Fukui indices) identifies electron-rich regions, while experimental validation via bromination or nitration shows preferential substitution at para positions relative to the methyl group . Steric maps from molecular dynamics simulations (e.g., using Gaussian) quantify spatial constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。